Ethyl 5'-methyl[2,2'-bipyridine]-5-carboxylate
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Overview
Description
Ethyl 5’-methyl[2,2’-bipyridine]-5-carboxylate is a bipyridine derivative, a class of compounds known for their versatile applications in various fields such as chemistry, biology, and materials science Bipyridine compounds are characterized by the presence of two pyridine rings connected by a single bond, which allows them to act as ligands in coordination chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bipyridine derivatives, including ethyl 5’-methyl[2,2’-bipyridine]-5-carboxylate, typically involves metal-catalyzed cross-coupling reactions. Common methods include Suzuki coupling, Stille coupling, and Negishi coupling . These reactions involve the coupling of pyridine derivatives in the presence of a palladium catalyst and a base. For example, the Suzuki coupling reaction can be performed using a boronic acid derivative of pyridine and a halogenated pyridine compound under mild conditions to form the bipyridine structure.
Industrial Production Methods
Industrial production of bipyridine derivatives often employs similar metal-catalyzed coupling reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, alternative methods such as electrochemical synthesis and the use of sulfur and phosphorus compounds have been explored to overcome challenges associated with traditional catalysis methods .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5’-methyl[2,2’-bipyridine]-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form bipyridinium salts, which are useful in redox flow batteries.
Reduction: Reduction reactions can convert the bipyridine derivative into its corresponding dihydro form.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Halogenated pyridine derivatives and organometallic reagents are commonly employed in substitution reactions.
Major Products Formed
Oxidation: Bipyridinium salts
Reduction: Dihydro-bipyridine derivatives
Substitution: Functionalized bipyridine compounds with various substituents
Scientific Research Applications
Ethyl 5’-methyl[2,2’-bipyridine]-5-carboxylate has numerous applications in scientific research:
Biology: The compound can be used in the design of biologically active molecules and as a building block for drug development.
Medicine: Bipyridine derivatives have potential therapeutic applications due to their ability to interact with biological targets.
Mechanism of Action
The mechanism of action of ethyl 5’-methyl[2,2’-bipyridine]-5-carboxylate involves its ability to coordinate with metal ions through the nitrogen atoms of the pyridine rings. This coordination forms stable complexes that can participate in various catalytic processes. The molecular targets and pathways involved depend on the specific application, such as catalysis or redox reactions .
Comparison with Similar Compounds
Ethyl 5’-methyl[2,2’-bipyridine]-5-carboxylate can be compared with other bipyridine derivatives, such as:
2,2’-Bipyridine: A widely used ligand in coordination chemistry with similar coordination properties but lacking the ethyl ester and methyl groups.
4,4’-Bipyridine: Another common bipyridine derivative used in the synthesis of viologens and electrochromic materials.
1,10-Phenanthroline: A related compound with a similar coordination ability but a different structural arrangement of the nitrogen atoms.
Properties
CAS No. |
672922-12-2 |
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Molecular Formula |
C14H14N2O2 |
Molecular Weight |
242.27 g/mol |
IUPAC Name |
ethyl 6-(5-methylpyridin-2-yl)pyridine-3-carboxylate |
InChI |
InChI=1S/C14H14N2O2/c1-3-18-14(17)11-5-7-13(16-9-11)12-6-4-10(2)8-15-12/h4-9H,3H2,1-2H3 |
InChI Key |
HHTBATJIZQAENP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN=C(C=C1)C2=NC=C(C=C2)C |
Origin of Product |
United States |
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